
trans-1,3-Diphenyl-2-propen-1-ol
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Overview
Description
Trans-1,3-Diphenyl-2-propen-1-ol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
trans-1,3-Diphenyl-2-propen-1-ol, also known as (E)-1,3-diphenylprop-2-en-1-ol, is an allylic alcohol with significant biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its anti-inflammatory properties and potential therapeutic applications.
- Molecular Formula: C₁₅H₁₄O
- Molecular Weight: 210.28 g/mol
- Melting Point: 55-57 °C
- Solubility: Soluble in chloroform .
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory activity. A study demonstrated that this compound effectively inhibits pro-inflammatory enzymes such as phospholipase A(2) and cyclooxygenases (COX-1 and COX-2), as well as cytokines like IL-6 and TNF-α. These findings suggest its potential use in treating inflammatory conditions .
The mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the arachidonic acid pathway. By blocking key enzymes in this pathway, the compound reduces the production of inflammatory mediators. Molecular docking studies have provided insights into how this compound interacts with COX enzymes, elucidating its role as a competitive inhibitor .
Study 1: Inhibition of Inflammatory Mediators
A detailed investigation assessed the impact of this compound on inflammatory mediators in vitro. The results indicated a significant reduction in the levels of pro-inflammatory cytokines following treatment with varying concentrations of the compound. This study highlights its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Study 2: Molecular Docking Analysis
In another study focused on molecular modeling, this compound was analyzed for its binding affinity to COX enzymes. The results indicated strong binding interactions, supporting its classification as a potent inhibitor of these enzymes. This research underscores the importance of structural modifications in enhancing the biological activity of similar compounds .
Comparative Analysis
Property | This compound | Related Compounds |
---|---|---|
Molecular Weight | 210.28 g/mol | Varies (e.g., chalcones) |
Melting Point | 55–57 °C | Varies |
Solubility | Soluble in chloroform | Varies |
Anti-inflammatory Activity | Significant | Present in many flavonoids |
Mechanism | COX inhibition | Various pathways |
Scientific Research Applications
Organic Synthesis
trans-1,3-Diphenyl-2-propen-1-ol serves as a valuable intermediate in organic synthesis. It is utilized in the formation of substituted cyclopropanes through catalytic processes. Specifically, it acts as a model substrate for investigating reactions catalyzed by SiO₂-ZrO₂ mixed oxides in Friedel-Crafts alkylation followed by trans-hydrogenation .
Case Study: Cyclopropane Formation
A study demonstrated the effectiveness of this compound in synthesizing cyclopropanes. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in complex organic transformations .
Medicinal Chemistry
The compound has shown significant in vivo anti-inflammatory activity, making it a candidate for pharmaceutical applications. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anti-inflammatory Activity
Research indicates that this compound exhibits promising anti-inflammatory effects in animal models. This property could be harnessed for developing new anti-inflammatory drugs, potentially leading to novel therapeutic agents .
Catalysis
This compound is also employed in asymmetric transfer hydrogenation (ATH) processes. This method is crucial for synthesizing optically active secondary alcohols from racemic mixtures.
Case Study: Asymmetric Transfer Hydrogenation
In a recent dissertation, this compound was used alongside ruthenium catalysts to convert racemic secondary allylic alcohols into chiral secondary alcohols with high enantiomeric excess (up to 93%) and yields exceeding 97% . The study highlights the compound's role as a substrate that facilitates efficient catalytic reactions.
Data Table: Summary of Applications
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 |
Source
|
Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.